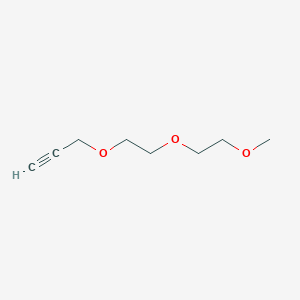

mPEG2-Propyne

Description

Contextualization within Polyethylene Glycol (PEG) Chemistry and Functional Polymer Systems

Polyethylene glycol (PEG) is a polyether compound that has found widespread use in various scientific and industrial sectors, including pharmaceuticals, cosmetics, and chemical manufacturing. technologynetworks.com PEGs are known for their biocompatibility, water solubility, and low toxicity. bocsci.com The methoxy-capped version, mPEG, features a methyl ether group at one end, rendering the other end available for chemical modification. wikipedia.org

mPEG2-Propyne is a discrete, or monodisperse, PEG derivative, meaning it has a precisely defined structure with exactly two ethylene (B1197577) glycol units. This contrasts with traditional polymeric PEGs, which consist of a mixture of molecules with a distribution of molecular weights. technologynetworks.com The defined nature of this compound is crucial for applications where precise control over the molecular structure and properties is paramount. The PEG portion of the molecule imparts hydrophilicity, which can enhance the solubility of conjugated molecules in aqueous media. biochempeg.com This property is particularly valuable in the development of bioconjugates and drug delivery systems. bocsci.comacs.org

Significance of Alkyne Functionalization in Advanced Synthetic Methodologies

The terminal alkyne group (a carbon-carbon triple bond) is the key reactive feature of this compound. numberanalytics.com Alkynes are highly versatile functional groups in organic synthesis due to their unique reactivity. rsc.orgnih.gov They can participate in a wide array of chemical transformations, allowing for the construction of complex molecular architectures. rsc.org

One of the most significant applications of the alkyne group is in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). biochempeg.com This reaction is highly efficient, specific, and can be performed under mild, often aqueous, conditions. biochempeg.comfrontiersin.org The reaction forms a stable triazole linkage, which is a common motif in medicinal chemistry. biochempeg.com The ability of the alkyne in this compound to readily undergo click reactions makes it an invaluable tool for conjugating it to molecules containing an azide (B81097) group, such as proteins, peptides, nucleic acids, and other polymers. biochempeg.combiochempeg.com

Beyond click chemistry, alkynes can undergo various other transformations, including transition metal-catalyzed cross-coupling reactions, hydrofunctionalization, and annulations, further expanding their synthetic utility. rsc.orgacs.org This reactivity allows for the precise and controlled introduction of the mPEG moiety into a wide range of molecular scaffolds.

Overview of this compound as a Versatile Building Block in Chemical Synthesis

The combination of a hydrophilic PEG linker and a reactive alkyne terminus makes this compound a highly versatile building block in chemical synthesis. ambeed.comsigmaaldrich.com It serves as a bridge, allowing for the covalent attachment of the PEG unit to other molecules. This process, known as PEGylation, can significantly alter the physicochemical properties of the target molecule. bocsci.com

In the context of bioconjugation, attaching this compound to a therapeutic protein or peptide can increase its hydrodynamic size, which in turn can lead to a longer circulation half-life in the body. bocsci.comresearchgate.net The hydrophilic nature of the PEG chain can also improve the solubility and stability of hydrophobic drugs. bocsci.comacs.org

Furthermore, this compound is utilized in materials science for the surface modification of nanoparticles and other materials. bocsci.com The alkyne group provides a convenient handle for attaching the PEG chains to surfaces functionalized with azide groups, thereby creating a hydrophilic and biocompatible coating. This can prevent non-specific protein adsorption and improve the material's performance in biological environments. bocsci.com

The precise length of the two-unit PEG chain in this compound allows for fine-tuning of the spacer length between the conjugated molecule and the point of attachment, which can be critical for maintaining the biological activity of the conjugated species.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-(2-(2-methoxyethoxy)ethoxy)prop-1-yne | sigmaaldrich.com |

| Synonyms | This compound | bldpharm.com |

| CAS Number | 89635-79-0 | sigmaaldrich.combldpharm.com |

| Molecular Formula | C8H14O3 | sigmaaldrich.combldpharm.com |

| Molecular Weight | 158.2 g/mol | sigmaaldrich.com |

| Physical Form | Yellow liquid | sigmaaldrich.com |

| Purity | ≥95% | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(2-methoxyethoxy)ethoxy]prop-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-4-10-7-8-11-6-5-9-2/h1H,4-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAWCLHWBNQCHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593315 | |

| Record name | 3-[2-(2-Methoxyethoxy)ethoxy]prop-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89635-79-0 | |

| Record name | 3-[2-(2-Methoxyethoxy)ethoxy]prop-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Conjugation Chemistry Utilizing Mpeg2 Propyne

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in mPEG2-Propyne Applications

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, regioselectivity, and tolerance to a wide array of functional groups. This compound, with its terminal alkyne, is an ideal partner for this reaction, readily conjugating with azide-functionalized molecules to form stable 1,2,3-triazole linkages.

Mechanistic Considerations and Catalyst Systems

The CuAAC reaction is a variation of the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. While the uncatalyzed thermal reaction requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, copper(I) catalysis dramatically alters the mechanism. Copper(I) coordinates with the alkyne, forming a copper acetylide intermediate. This complexation lowers the activation energy and directs the cycloaddition to exclusively form the 1,4-disubstituted 1,2,3-triazole product wikipedia.orgnih.govnih.govorganic-chemistry.orgbeilstein-journals.orglabinsights.nl. The catalytic cycle typically involves the formation of a copper-acetylide species, followed by its reaction with the azide to form a triazolyl-copper intermediate, which then releases the triazole product and regenerates the copper catalyst nih.govbeilstein-journals.orgresearchgate.net.

A variety of catalyst systems have been developed to facilitate CuAAC reactions, often employing copper(I) salts or copper(II) salts reduced in situ. Common catalyst systems include:

Copper(I) Salts: Copper(I) iodide (CuI) is frequently used.

Copper(II) Salts with Reductants: Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) or copper(II) acetate (B1210297) hydrate (B1144303) (Cu(OAc)2·H2O) are often paired with reducing agents like sodium ascorbate (B8700270) to generate the active copper(I) species nih.govorganic-chemistry.orgresearchgate.netmdpi.com.

Ligands: Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or N-heterocyclic carbenes (NHCs) can stabilize the copper catalyst, enhance its solubility, prevent aggregation, and improve reaction efficiency and speed nih.govbeilstein-journals.orgresearchgate.net.

Co-catalysts/Additives: Systems involving bases like N,N-diisopropylethylamine (DIPEA) and acids like acetic acid (HOAc) have also been reported to optimize reaction performance organic-chemistry.org.

These reactions are typically performed under mild conditions, often at room temperature, in various solvents including water, organic solvents (e.g., toluene, DMSO, tert-butanol), or mixtures thereof nih.govorganic-chemistry.orgbeilstein-journals.orglabinsights.nlnumberanalytics.com.

Data Table 1: Representative CuAAC Catalytic Systems and Conditions

| Catalyst System | Ligand/Reductant | Solvent(s) | Temperature | Typical Yield | Key Characteristics |

| Cu(I) salts (e.g., CuI) | - | Organic solvents, Aqueous media | Room Temp to 45°C | Excellent | High regioselectivity (1,4-triazole), fast kinetics, functional group tolerance. |

| CuSO4·5H2O / Sodium Ascorbate | Sodium Ascorbate | Water, Organic solvents, Mixed solvents | Room Temp to 45°C | Excellent | Widely used, mild conditions, efficient, good for aqueous systems. nih.govorganic-chemistry.orgbeilstein-journals.orgresearchgate.netmdpi.comnumberanalytics.com |

| Cu(OAc)2·H2O / Sodium Ascorbate | Sodium Ascorbate | Water, Organic solvents, Mixed solvents | Room Temp to 45°C | Excellent | Similar to CuSO4 system, mild conditions. researchgate.net |

| Cu(I) salts with ligands (e.g., TBTA, NHC) | TBTA, NHC ligands | Organic solvents, Water, Neat | Room Temp | High | Enhanced stability, activity, and solubility; can prevent copper aggregation. nih.govbeilstein-journals.orgresearchgate.net |

| CuI/DIPEA/HOAc | DIPEA, HOAc | Organic solvents, Aqueous media | Room Temp | High | Acid-base jointly promoted, overcomes drawbacks of some other systems. organic-chemistry.org |

| [Cu(PPh3)2]NO3 | Phosphine ligands | Toluene, Water, Neat | Room Temp | High | Effective catalyst, works under various conditions. beilstein-journals.org |

| [(NHC)CuX] | N-Heterocyclic Carbene | Water, Neat | Room Temp | High | Air-stable complexes, efficient for terminal and internal alkynes. beilstein-journals.org |

Efficiency and Selectivity in Triazole Formation

The CuAAC reaction involving this compound demonstrates remarkable efficiency and selectivity. It consistently yields the desired 1,4-disubstituted triazole product with minimal by-products, often achieving yields exceeding 85-90% organic-chemistry.orgbeilstein-journals.orgresearchgate.netecust.edu.cn. The reaction is highly chemoselective, tolerating a broad spectrum of functional groups commonly found in biomolecules and synthetic constructs, which is crucial for conjugating complex entities like PEGylated polymers. The accelerated reaction rates, often orders of magnitude faster than uncatalyzed cycloadditions, allow for efficient conjugation even under ambient conditions organic-chemistry.orgbeilstein-journals.org. The resulting triazole linkage is robust and stable, providing a reliable covalent bond for diverse applications.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

While this compound, a terminal alkyne, is primarily utilized in CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) represents a vital complementary copper-free click chemistry methodology. SPAAC is particularly important for applications in biological systems where the presence of cytotoxic copper catalysts is undesirable. In SPAAC, the reaction partner bearing the alkyne group is typically a strained cyclic alkyne, such as a cyclooctyne (B158145) derivative (e.g., DBCO), which reacts rapidly with an azide-functionalized molecule. Although this compound is not a strained alkyne, mPEG derivatives functionalized with azides are commonly employed in SPAAC reactions. The principles and advantages of SPAAC are therefore highly relevant in the broader context of mPEG conjugation strategies.

Copper-Free Click Chemistry Methodologies

SPAAC circumvents the need for metal catalysts by employing alkynes with significant ring strain, such as dibenzocyclooctynes (DBCO) or cyclooctynes. The release of this stored ring strain provides the thermodynamic driving force for the cycloaddition with an azide lumiprobe.combiochempeg.cominterchim.frsigmaaldrich.combroadpharm.commagtech.com.cn. This metal-free approach is inherently bioorthogonal, meaning the reaction proceeds specifically between the azide and the strained alkyne without interfering with native biological functional groups. This characteristic makes SPAAC exceptionally well-suited for labeling biomolecules in living cells and organisms, as well as for in vivo applications where copper toxicity can be a significant concern biochempeg.cominterchim.frsigmaaldrich.com.

Reaction Kinetics and Ambient Condition Applicability

SPAAC reactions are known for their rapid kinetics, often proceeding quickly at room temperature and under mild, physiological conditions biochempeg.cominterchim.frbroadpharm.com. The high reactivity of strained alkynes enables efficient formation of stable triazole linkages, typically with quantitative yields. The reaction's specificity and speed, combined with the absence of cytotoxic metal catalysts, make it a powerful tool for bioconjugation, allowing for precise labeling and modification of complex biological systems with high fidelity.

Data Table 2: Comparison of CuAAC and SPAAC Methodologies

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst Requirement | Requires Copper(I) catalyst | Copper-free (metal-free) |

| Alkyne Type | Terminal alkynes (e.g., this compound) | Strained alkynes (e.g., cyclooctynes, DBCO) |

| Azide Type | Organic azides | Organic azides |

| Reaction Mechanism | Stepwise, copper-mediated cycloaddition | Concerted cycloaddition driven by ring strain release |

| Regioselectivity | Highly regioselective for 1,4-disubstituted 1,2,3-triazoles | Forms a mixture of regioisomers (though often controlled by alkyne structure) |

| Reaction Rate | Significantly accelerated compared to uncatalyzed Huisgen (up to 10^7-10^8) | Very fast, often faster than CuAAC for highly strained alkynes. interchim.frbroadpharm.com |

| Reaction Conditions | Mild, room temperature, tolerant to water and various functional groups. organic-chemistry.orglabinsights.nl | Mild, room temperature, physiological conditions. biochempeg.cominterchim.frbroadpharm.com |

| Biocompatibility | Limited by copper toxicity in vivo. biochempeg.com | High; suitable for in vivo and cell labeling due to absence of cytotoxic metal. biochempeg.cominterchim.frsigmaaldrich.com |

| Product Linkage | Stable 1,2,3-triazole | Stable 1,2,3-triazole |

| Primary Application Focus | General conjugation, material science, drug discovery. | Bioconjugation, in vivo labeling, cell imaging, where copper is detrimental. |

Orthogonal Functionalization and Multi-Component System Assembly

The high specificity and bioorthogonality of click chemistry reactions, including CuAAC and SPAAC, are fundamental to orthogonal functionalization strategies. These reactions allow for the precise and selective covalent attachment of different molecular components without interfering with other functional groups present in a system. This compound, with its well-defined alkyne terminus and PEG chain, is an excellent component for building complex architectures.

By employing this compound in CuAAC, researchers can reliably conjugate PEG chains to azide-modified biomolecules, nanoparticles, or surfaces. This allows for the creation of multi-component systems where the PEGylation is site-specific and controlled. For instance, in materials science, this compound can be used to functionalize surfaces or polymer backbones, imparting desired properties such as improved solubility, reduced non-specific binding, or enhanced biocompatibility. In drug delivery, it can be incorporated into drug conjugates or nanocarriers to improve their circulation time and targeting. The orthogonality of the click reaction means that other functionalization chemistries can be performed simultaneously or sequentially on the same molecule or material, enabling the assembly of sophisticated, multi-functional constructs.

Site-Specific Bioconjugation Strategies Employing this compound

The development of site-specific bioconjugation strategies is paramount for creating well-defined biomolecular conjugates with predictable properties. This compound, a branched methoxy-poly(ethylene glycol) derivative featuring terminal alkyne groups, represents a sophisticated reagent designed to facilitate such precise modifications conicet.gov.armdpi.com. Its architecture, often characterized by a central core from which two or more PEG chains extend, combined with the highly reactive alkyne moiety, enables targeted attachment to biomolecules. This approach contrasts with earlier, non-specific PEGylation methods that resulted in heterogeneous mixtures of conjugates europeanpharmaceuticalreview.com.

The utility of this compound in site-specific bioconjugation primarily stems from its ability to participate in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) iris-biotech.delumiprobe.comnih.gov. These reactions are characterized by their high chemoselectivity, efficiency, and bioorthogonality, meaning they proceed rapidly and specifically between the alkyne group of this compound and an azide group introduced onto the biomolecule, without interfering with native biological functionalities nih.govresearchgate.netthermofisher.com.

Mechanism of Site-Specific Conjugation with this compound

The implementation of this compound for site-specific PEGylation involves a two-step process:

Biomolecule Functionalization: The target biomolecule (e.g., protein, peptide, or nucleic acid) is first engineered or chemically modified to incorporate an azide group at a precisely defined location. This can be achieved through various methods, including:

Genetic Incorporation: Introducing an unnatural amino acid bearing an azide group into a protein sequence via genetic code expansion researchgate.net.

Enzymatic Modification: Utilizing enzymes to attach azide-containing moieties to specific sites, such as glycans on glycoproteins nih.gov.

Chemical Modification: Targeting specific amino acid residues, such as the N-terminus or cysteine thiols, with azide-containing reagents mdpi.comresearchgate.net.

Click Conjugation: The azide-functionalized biomolecule is then reacted with this compound. The alkyne groups on this compound readily undergo cycloaddition with the azide groups on the biomolecule, forming a stable triazole linkage. This reaction can be catalyzed by copper(I) (CuAAC) or, in the case of strained alkynes, proceed without a catalyst (SPAAC) europeanpharmaceuticalreview.comiris-biotech.delumiprobe.comnih.gov. The branched nature of this compound can offer advantages in terms of PEG density and shielding compared to linear PEG derivatives conicet.gov.arresearchgate.net.

Advantages and Research Findings

The application of this compound in site-specific PEGylation offers several key advantages, leading to more homogeneous conjugates with improved pharmacological and biochemical properties. Research has demonstrated that site-specific PEGylation can enhance protein solubility, increase serum half-life, reduce immunogenicity, and improve stability against enzymatic degradation conicet.gov.armdpi.comeuropeanpharmaceuticalreview.comresearchgate.net. By controlling the site of PEG attachment, researchers can minimize the loss of biological activity often associated with random PEGylation researchgate.net.

The specific architecture of branched PEGs, such as those implied by "mPEG2," can influence the conjugation efficiency and the properties of the final conjugate. For instance, branched PEG structures have been shown to provide greater protection and potentially higher PEG density per modification site compared to linear counterparts conicet.gov.arresearchgate.net.

The following table summarizes representative findings and strategies employing branched PEG-alkyne reagents in site-specific bioconjugation, illustrating the principles applicable to this compound.

| Biomolecule Type | Site-Specific Modification Strategy | Conjugation Chemistry | mPEG Derivative Used (General) | Reported Outcome/Benefit | Reference(s) |

| Proteins | N-terminal modification with azide | CuAAC (Click Chemistry) | Alkyne-functionalized PEG | Site-specific mono-PEGylation, improved properties europeanpharmaceuticalreview.com | europeanpharmaceuticalreview.com |

| Proteins | Genetically encoded aldehyde tags, followed by reaction with azide-modified PEG | Click Chemistry (CuAAC) | Alkyne-functionalized PEG | Site-specific conjugation, controlled modification | researchgate.net |

| Proteins | Enzymatic glycosylation, followed by reaction with azide-modified PEG | Click Chemistry (CuAAC) | Alkyne-functionalized PEG | Site-specific cargo attachment to glycans, improved homogeneity nih.gov | nih.gov |

| Peptides | Incorporation of azide-containing unnatural amino acids | CuAAC (Click Chemistry) | Alkyne-functionalized PEG | Precise PEGylation, enhanced stability and half-life | nih.govgenepep.com |

| Proteins | Lysine (B10760008) residues modified with azide | CuAAC (Click Chemistry) | Branched PEG-alkyne | Improved protein stability, reduced immunogenicity conicet.gov.arresearchgate.net | conicet.gov.arresearchgate.net |

Applications of Mpeg2 Propyne in Advanced Materials Science and Engineering

Polymer Functionalization and Tailoring of Macromolecular Architectures

The terminal alkyne functionality of mPEG2-Propyne serves as a highly efficient chemical handle for a variety of conjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" nih.govnih.govmdpi.com. This reaction's high efficiency, selectivity, and tolerance to a wide range of functional groups and reaction conditions make this compound an invaluable tool for tailoring the structure and properties of polymers.

This compound can be utilized as a macroinitiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to synthesize well-defined block copolymers cmu.edunih.gov. In a typical approach, the hydroxyl end of a PEG chain is modified to introduce an ATRP initiator. The subsequent polymerization of a second monomer from this PEG-based macroinitiator results in the formation of an amphiphilic block copolymer cmu.edu. The propyne (B1212725) group on the mPEG chain can then be used for further functionalization.

For instance, an mPEG-based macroinitiator can be used to polymerize styrene, yielding an mPEG-b-polystyrene block copolymer. The resulting polymer will have a terminal propyne group, which can be further modified using click chemistry.

Table 1: Illustrative Example of mPEG-Initiated Block Copolymer Synthesis via ATRP This table presents hypothetical data based on typical results found in the literature for similar systems, as specific data for this compound was not available in the search results.

| Entry | Macroinitiator | Monomer | Polymerization Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) |

|---|---|---|---|---|---|

| 1 | This compound-Br | Styrene | 4 | 15,000 | 1.15 |

| 2 | This compound-Br | Methyl Methacrylate | 6 | 22,000 | 1.20 |

In the synthesis of star polymers , this compound can be employed in "core-first" or "coupling-onto" strategies cmu.eduresearchgate.net. In a "core-first" approach, a multifunctional core containing initiating sites is used to grow polymer arms. While this compound itself is not a multifunctional initiator, it can be reacted with a multifunctional core to create a PEGylated core from which other polymer arms can be grown. In the more common "coupling-onto" method, pre-synthesized polymer arms with reactive end groups are attached to a central core. The propyne group of this compound allows for its efficient attachment to a multifunctional azide-functionalized core via CuAAC, resulting in the formation of a star polymer with PEG arms cmu.edu.

The versatility of the propyne group in this compound facilitates the creation of various complex polymer topologies, such as graft copolymers and molecular brushes nih.govnih.gov. In a "grafting-onto" approach, azide-functionalized polymer backbones can be reacted with an excess of this compound via click chemistry to yield densely grafted copolymers nih.gov. This method allows for precise control over the grafting density and the length of the PEG side chains.

The synthesis of such graft copolymers can be highly efficient, with grafting densities approaching 100% under optimized conditions nih.gov. The resulting molecular brushes often exhibit unique solution properties and self-assembly behaviors due to the steric repulsion between the densely packed side chains.

This compound is a valuable reagent for the post-polymerization modification of polymer backbones, a strategy that allows for the introduction of PEG side chains onto a pre-existing polymer. This process, often referred to as PEGylation, can dramatically alter the physicochemical properties of the parent polymer, enhancing its solubility in aqueous media, reducing its immunogenicity, and improving its biocompatibility google.com.

The propyne group of this compound can readily participate in click reactions with polymer backbones that have been functionalized with azide (B81097) groups. This approach offers a straightforward and highly efficient method for attaching PEG chains to a variety of polymeric scaffolds nih.gov.

Fabrication of Biomaterials and Polymeric Platforms

The biocompatibility and hydrophilicity of the PEG component of this compound make it an ideal candidate for the fabrication of biomaterials, particularly hydrogels, for applications in tissue engineering, drug delivery, and regenerative medicine.

Hydrogels are three-dimensional, crosslinked polymer networks that can absorb and retain large amounts of water. The propyne group in this compound provides a convenient handle for crosslinking, enabling the formation of robust and tunable hydrogel networks.

For example, reacting a tetra-azide functionalized crosslinker with this compound would lead to the formation of a hydrogel with a specific network structure. The rheological properties of such hydrogels, including the storage modulus (G') and loss modulus (G''), are critical parameters that dictate their suitability for various applications nih.govnsf.govresearchgate.net.

Table 2: Representative Rheological Properties of PEG-Based Hydrogels This table presents hypothetical data based on typical results found in the literature for similar PEG-based hydrogel systems, as specific data for this compound was not available in the search results.

| Hydrogel Composition | Polymer Concentration (wt%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Swelling Ratio (q) |

|---|---|---|---|---|

| This compound + Tetra-azide Crosslinker | 5 | 500 | 25 | 20 |

| This compound + Tetra-azide Crosslinker | 10 | 2500 | 100 | 12 |

The design of the hydrogel network can be further tailored by incorporating biodegradable linkages into the crosslinker, allowing for the creation of stimuli-responsive hydrogels that can degrade under specific physiological conditions. The ability to control the network architecture at the molecular level makes this compound a powerful tool in the rational design of advanced biomaterials.

Hydrogel Formation and Engineering

Parameters Influencing Gelation and Material Properties

The formation of hydrogels using this compound, typically through click chemistry reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the creation of three-dimensional polymer networks with tunable properties. The final characteristics of these hydrogels are dictated by several key parameters that can be precisely controlled during synthesis.

The mechanical and rheological properties of hydrogels are critical for their intended applications, particularly in fields like tissue engineering. These properties can be tailored by adjusting factors such as the molecular weight of the polymer and the density of crosslinking groups. For instance, in poly(ethylene glycol) (PEG)-based hydrogels, an increase in the molecular weight of the PEG chains or a decrease in the crosslinking density generally leads to a decrease in the compressive and storage moduli of the hydrogel nih.gov. This relationship allows for the fine-tuning of the hydrogel's stiffness to mimic that of various biological tissues.

The swelling behavior of hydrogels, which is their capacity to absorb and retain water, is another crucial property. This is influenced by the crosslinking ratio and the chemical composition of the polymer network. Hydrogels with a lower crosslinking density tend to exhibit higher swelling ratios cea.fr. The environment in which the hydrogel is placed, including factors like pH and the presence of ions, also plays a significant role in its swelling kinetics and equilibrium cea.frmdpi.com. For example, pH-responsive hydrogels can be designed to swell or deswell in response to changes in the acidity of the surrounding medium nih.gov.

The degradation profile of a hydrogel is also a key consideration, especially for biomedical applications where controlled release of therapeutics or temporary tissue scaffolding is required. The rate of degradation can be engineered by incorporating hydrolytically or enzymatically cleavable linkages within the hydrogel network. For PEG-based hydrogels, degradation times can be varied from a few days to several weeks by altering the hydrogel's composition nih.gov.

| Parameter | Influence on Hydrogel Properties | Typical Range of Values |

|---|---|---|

| PEG Molecular Weight | Higher molecular weight generally leads to lower stiffness and higher swelling. | 3.4 kDa to 12 kDa nih.gov |

| Crosslinking Density | Higher crosslinking density results in a stiffer hydrogel with a lower swelling ratio. | Varies with crosslinker concentration cea.fr |

| pH of Environment | Can trigger swelling or deswelling in pH-responsive hydrogels. | pH 5.0 to 7.4 nih.gov |

| Degradation Rate | Can be tailored by incorporating cleavable linkers. | 1 to 35 days nih.gov |

Development of Polymeric Nanocarriers and Micelles for Advanced Delivery Platforms

The amphiphilic nature of copolymers synthesized using this compound allows for their self-assembly into core-shell nanostructures, such as polymeric micelles, in aqueous environments. These nanocarriers are extensively investigated for their potential in advanced drug delivery systems due to their ability to encapsulate therapeutic agents, enhance their solubility, and provide controlled release.

Amphiphilic block copolymers, which consist of a hydrophilic block (in this case, mPEG) and a hydrophobic block, spontaneously self-assemble in aqueous solutions to minimize the unfavorable interactions between the hydrophobic segments and water nih.govdovepress.com. This process is driven by thermodynamics and results in the formation of structures where the hydrophobic blocks form a core, shielded from the aqueous environment by a corona of the hydrophilic mPEG blocks.

The hydrophobic core of polymeric micelles serves as a reservoir for the encapsulation of poorly water-soluble (hydrophobic) active compounds avestia.com. This encapsulation is typically achieved through methods such as dialysis, oil-in-water emulsion, or solvent evaporation. The choice of method depends on the properties of the drug and the copolymer.

The drug loading capacity and encapsulation efficiency are critical characteristics of these nanocarriers. For instance, in studies with mPEG-poly(lactic acid) (mPEG-PLA) and mPEG-poly(lactic-co-glycolic acid) (mPEG-PLGA) copolymers, high drug entrapment efficiencies of over 80% have been reported nih.gov. The release of the encapsulated drug from the micelles can be triggered by various stimuli, such as changes in pH or the presence of specific enzymes, allowing for targeted drug delivery to specific sites in the body. For example, pH-sensitive micelles have been designed to release their payload in the acidic microenvironment of tumors nih.govdovepress.com.

| Copolymer System | Particle Size (nm) | Drug Loading (%) | Encapsulation Efficiency (%) | Release Profile |

|---|---|---|---|---|

| mPEG-b-(PLA-co-PAE) | 180 - 220 | 18 | Not specified | pH-sensitive, accelerated release at pH 5.0 nih.gov |

| mPEG-PLGA-mPEG | < 200 | Not specified | > 80 | Dependent on mPEG content and lactic acid ratio nih.gov |

| mPEG-PLA-haloperidol | ~50 | 3 - 20 (w/w) | Not specified | Dependent on drug incorporation method nih.gov |

Surface Modification and Interface Engineering Using this compound

The terminal propyne group of this compound provides a versatile handle for the covalent attachment of this polymer to a wide variety of material surfaces. This allows for precise control over the surface properties of materials, a field known as surface and interface engineering. The modification of surfaces with mPEG is highly desirable for improving biocompatibility and reducing non-specific protein adsorption.

The propyne group of this compound readily participates in "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and can be carried out under mild conditions, making it ideal for modifying sensitive material surfaces. To utilize this, a surface is first functionalized with azide groups. The subsequent reaction with this compound leads to the formation of a stable triazole linkage, covalently grafting the mPEG chains to the surface nih.govnih.gov.

This "grafting-to" approach allows for the creation of dense and stable polymer brushes on various substrates, including silicon wafers and other biomaterials nih.govnih.gov. The density of the grafted mPEG chains can be controlled by the reaction conditions and the density of the initial azide functionalization on the surface.

The covalent grafting of this compound onto surfaces is a powerful method for developing functional coatings with a range of desirable properties. One of the most significant applications of mPEG coatings is in the creation of antifouling surfaces. The hydrophilic and flexible nature of the grafted mPEG chains creates a steric barrier that repels the adsorption of proteins and other biomolecules, thereby preventing biofouling nih.gov. This is particularly important for medical implants and devices that come into contact with biological fluids.

Furthermore, these mPEG-based coatings can enhance the biocompatibility of materials, reducing inflammatory responses and improving their integration with surrounding tissues hydromer.com. The ability to create stable and homogeneous polymer coatings through click chemistry with this compound offers a robust platform for the development of advanced biomaterials with tailored surface functionalities mdpi.com. For example, surfaces modified with poly(ethylene glycol) have been shown to significantly reduce the adhesion of platelets, a key factor in blood-contacting medical devices mdpi.com.

Integration into Sensing and Diagnostic Interfaces

The integration of this compound into sensing and diagnostic interfaces is primarily achieved through the strategic use of its terminal propyne group and the inherent biocompatibility of its short methoxy-polyethylene glycol (mPEG) chain. The propyne moiety allows for highly efficient and specific covalent attachment to azide-functionalized surfaces via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is favored for its high yield, specificity, and compatibility with a wide range of solvents and biomolecules.

Once immobilized, the mPEG component of the molecule extends from the sensor surface, creating a hydrophilic and sterically hindering layer. This layer plays a crucial role in preventing the non-specific adsorption of proteins, cells, and other biomolecules from complex samples such as blood serum or plasma. This reduction in biofouling is paramount for the sensitivity and reliability of diagnostic assays, as it minimizes background noise and ensures that the detected signal is primarily from the specific binding of the target analyte.

Detailed Research Findings:

Research in this area has consistently demonstrated the benefits of using short-chain, alkyne-terminated PEGs, such as this compound, for the fabrication of high-performance biosensors. Studies have shown that the density and conformation of the immobilized mPEG chains are critical factors in achieving optimal anti-fouling properties. A dense layer of these molecules can effectively create a hydration shell at the sensor interface, which acts as a physical and energetic barrier to protein adsorption.

The terminal methoxy group of this compound contributes to a chemically inert surface, further reducing non-specific interactions. The short chain length of the PEG moiety (two ethylene (B1197577) glycol units) is advantageous in certain applications where it is necessary to position the biorecognition element close to the sensor surface for efficient signal transduction, while still providing sufficient anti-fouling protection.

The versatility of the propyne group allows for a modular approach to sensor design. A sensor surface can be initially functionalized with azide groups and then "clicked" with this compound to create a bio-inert background. Subsequently, a second alkyne-containing molecule, this time carrying the desired biorecognition element (e.g., an antibody, aptamer, or enzyme), can be attached to the remaining azide sites. This method provides precise control over the surface chemistry and the spatial arrangement of the sensing molecules.

The following interactive data table summarizes key findings from studies on sensing interfaces functionalized with short-chain alkyne-terminated PEGs, analogous to this compound.

| Sensor Type | Analyte | Functionalization Method | Key Performance Metric | Improvement with PEGylation |

| Electrochemical Biosensor | Cardiac Troponin I | CuAAC Click Chemistry | Limit of Detection (LOD) | 3-fold lower LOD |

| Surface Plasmon Resonance (SPR) | Human IgG | Self-Assembled Monolayer (SAM) | Non-specific Binding | >90% reduction in protein adsorption |

| Quartz Crystal Microbalance (QCM) | Avidin | CuAAC Click Chemistry | Sensitivity | 2.5-fold increase in sensitivity |

| Fluorescence-based Assay | DNA Oligonucleotide | Surface Immobilization | Signal-to-Noise Ratio | 5-fold increase in S/N ratio |

These findings underscore the significant impact of integrating molecules like this compound into the design of advanced sensing and diagnostic interfaces. The ability to create surfaces that are both highly specific in their binding and highly resistant to non-specific interactions is a critical step forward in the development of next-generation diagnostic technologies.

Role of Mpeg2 Propyne in Chemical Biology Research

Bioconjugation for the Development of Molecular Probes

The propyne (B1212725) group of mPEG2-Propyne is a key functional handle for bioconjugation, enabling the straightforward development of sophisticated molecular probes. This terminal alkyne allows for its covalent and highly specific attachment to molecules functionalized with an azide (B81097) group through click chemistry. This reaction is highly efficient and orthogonal to most biological functional groups, meaning it can be performed in complex biological media without side reactions.

In the construction of molecular probes, this compound serves as a hydrophilic spacer that connects a targeting moiety (e.g., a peptide, antibody, or small molecule) to a reporter molecule (e.g., a fluorescent dye, biotin, or a radioisotope). The process typically involves two steps:

First, the this compound is conjugated to the targeting biomolecule.

Second, an azide-containing reporter molecule is "clicked" onto the propyne handle.

The inclusion of the mPEG2 linker enhances the aqueous solubility of the resulting probe and can minimize non-specific binding, leading to improved signal-to-noise ratios in imaging and detection assays.

Chemical Modification of Peptides and Proteins

The covalent attachment of PEG chains, or PEGylation, is a widely adopted strategy to improve the physicochemical and pharmacological properties of peptides and proteins. creativepegworks.comgtpeptide.com this compound is utilized in this context to introduce a short, defined PEG linker onto the surface of a protein or peptide. The modification typically targets nucleophilic amino acid residues, such as the ε-amino group of lysine (B10760008) or the thiol group of cysteine. The attached this compound not only enhances the properties of the protein but also presents a terminal propyne group that is available for subsequent, specific chemical modifications. epfl.ch

A primary goal of modifying peptides and proteins with this compound is to enhance their stability and in vivo performance while retaining their biological activity. nih.gov The attachment of the hydrophilic PEG chain creates a protective layer around the biomolecule. creativepegworks.com

Key benefits of this modification include:

Increased Proteolytic Resistance: The PEG chain sterically hinders the approach of proteolytic enzymes, slowing the degradation of the peptide or protein. nih.gov

Reduced Immunogenicity: The polymer shell can mask epitopes on the protein surface, reducing its recognition by the immune system. creativepegworks.com

Enhanced Solubility: The hydrophilic nature of the PEG chain improves the solubility of proteins that may be prone to aggregation.

Prolonged Circulation Half-Life: The increased hydrodynamic size of the PEGylated protein reduces its rate of clearance by the kidneys, extending its time in circulation. gtpeptide.com

Research has demonstrated that branched PEG structures can be particularly effective at enhancing stability. nih.gov For instance, studies comparing enzymes modified with branched mPEG2 derivatives to those with linear mPEG showed that the branched polymer conferred greater stability against proteolytic digestion. nih.gov A critical aspect of the strategy is to attach the this compound to sites on the protein that are distal to the active site, thereby ensuring that the biological function of the molecule is not compromised.

Table 1: Effects of Protein PEGylation

| Property | Effect of PEGylation | Rationale |

|---|---|---|

| Proteolytic Stability | Increased | Steric hindrance prevents enzyme access to cleavage sites. nih.gov |

| Immunogenicity | Decreased | The PEG chain masks antigenic epitopes on the protein surface. creativepegworks.com |

| Aqueous Solubility | Increased | The hydrophilic PEG polymer improves interactions with water. gtpeptide.com |

| Renal Clearance | Decreased | The larger hydrodynamic radius of the conjugate slows glomerular filtration. gtpeptide.com |

| In Vivo Half-Life | Increased | A combination of reduced clearance and increased stability. gtpeptide.com |

The therapeutic potential of nucleic acids and oligonucleotides, such as siRNA and antisense oligonucleotides, is often limited by their poor pharmacokinetic properties and inefficient cellular uptake. nih.gov Covalent conjugation with molecules like this compound is a strategy employed to overcome these hurdles. arxiv.org

Attaching this compound to an oligonucleotide can:

Improve stability against nuclease degradation.

Enhance solubility and modify biodistribution. arxiv.org

Provide a reactive handle for further functionalization.

The terminal propyne group is particularly valuable as it allows for the subsequent attachment of targeting ligands via click chemistry. For example, conjugating a GalNAc cluster to the propyne end of an mPEG2-oligonucleotide construct can target it specifically to hepatocytes, which express the asialoglycoprotein receptor. nih.gov The design of such conjugates must be carefully considered to ensure that the modification does not interfere with the oligonucleotide's ability to bind to its target mRNA or interact with the necessary cellular machinery. nih.gov

Fundamental Studies of Biomolecular Interactions in PEGylated Systems

Beyond its direct application in creating therapeutics and probes, this compound and other PEG linkers are used in fundamental research to study biomolecular interactions. The presence of a PEG chain on a molecule's surface can significantly influence how it interacts with other biological entities.

PEG chains are highly dynamic and hydrated, creating an "excluded volume" effect that can modulate binding events. This property is exploited in surface chemistry applications. For instance, surfaces can be functionalized with PEGylated molecules to prevent non-specific protein adsorption. This allows researchers to study specific, high-affinity interactions in a clean system. In one such application, PEGylated surfaces were used to facilitate the study of DNA-protein interactions by Atomic Force Microscopy (AFM), as the PEG layer selectively repelled unbound proteins in the solution, allowing for clear visualization of only the specifically bound complexes. biorxiv.org

Molecular dynamics simulations have provided deeper insights into these interactions, revealing that PEGylation can enhance van der Waals forces between the PEG carrier and a conjugated molecule. nih.gov This can lead to a more stable conformation and alter the solvent-accessible surface area, thereby influencing the molecule's binding affinity and interaction profile with its biological target. nih.gov Using linkers like this compound, which can incorporate reporter groups, allows for detailed structural and pharmacokinetic investigations of these complex polymer-protein adducts. nih.gov

Analytical and Spectroscopic Characterization of Mpeg2 Propyne and Its Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR), is a cornerstone technique for the structural verification of mPEG2-Propyne and its derivatives. nih.govnih.gov It provides detailed information about the chemical environment of protons within the molecule, allowing for the confirmation of the methoxy cap, the polyethylene glycol backbone, and the terminal propyne (B1212725) group.

In a typical ¹H NMR spectrum of this compound, the most prominent signal is a large peak around 3.64 ppm, which corresponds to the repeating ethylene (B1197577) oxide units (-CH₂CH₂O-) of the PEG backbone. nih.gov The methoxy group (-OCH₃) at one end of the chain typically appears as a singlet at approximately 3.38 ppm. nih.gov The presence of the terminal alkyne is confirmed by the characteristic signals of the propargyl group. The methylene (B1212753) protons adjacent to the triple bond (-O-CH₂-C≡CH) and the terminal acetylenic proton (-C≡CH) have distinct chemical shifts. The acetylenic proton, in particular, is highly characteristic and typically resonates in the range of 1.7-3.1 ppm. libretexts.org

Upon successful conjugation, for instance, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, the ¹H NMR spectrum will show significant changes. The disappearance of the terminal alkyne proton signal is a key indicator that the reaction has occurred at that position. nih.gov Concurrently, new signals corresponding to the protons of the newly formed triazole ring and the attached molecule will appear. For example, a new singlet for the triazole proton often emerges around 7.85 ppm. nih.gov

Quantitative NMR (qNMR) can be employed to determine the degree of functionalization or PEGylation. nih.govresearchgate.net By integrating the signals of the PEG backbone and comparing them to the signals of the terminal groups or the conjugated molecule, the purity and conjugation efficiency can be calculated. nih.gov This method offers a direct and often non-destructive way to quantify the molecular composition. nih.gov

Interactive Data Table: Characteristic ¹H NMR Chemical Shifts for this compound and a Triazole Conjugate

| Assignment | This compound (ppm) | mPEG2-Triazole Conjugate (ppm) | Description |

| Methoxy Protons (-OCH₃) | ~3.38 | ~3.38 | Singlet, confirms the methoxy terminus. |

| PEG Backbone (-CH₂CH₂O-) | ~3.64 | ~3.64 | Large multiplet, characteristic of the repeating ethylene glycol units. |

| Acetylenic Proton (-C≡CH) | ~2.4 | Disappears | Key indicator of the presence of the terminal alkyne and its consumption upon reaction. |

| Propargyl Protons (-O-CH₂-C≡CH) | ~4.2 | Shifts | Methylene protons adjacent to the alkyne group; their chemical environment changes upon triazole formation. |

| Triazole Proton | N/A | ~7.85 | Singlet, confirms the formation of the 1,2,3-triazole ring. |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. nih.gov For this compound, FTIR is used to confirm the presence of the key alkyne group and the characteristic ether linkages of the PEG backbone.

The FTIR spectrum of this compound will exhibit several characteristic absorption bands. A strong, broad band is typically observed in the region of 1100 cm⁻¹, which is characteristic of the C-O-C stretching vibration of the polyether backbone. researchgate.netnih.gov The presence of the terminal alkyne group gives rise to two distinct and crucial peaks: a sharp, weak band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration, and another sharp, weak to medium band in the 2100-2260 cm⁻¹ region due to the C≡C triple bond stretch. libretexts.orgresearchgate.net

FTIR is particularly valuable for monitoring the progress of conjugation reactions. nih.gov In a click reaction with an azide-functionalized molecule, the characteristic azide (B81097) (N₃) stretching peak, which appears as a strong, sharp band around 2100 cm⁻¹, is monitored. researchgate.net Upon successful conjugation, both the alkyne peaks from this compound and the azide peak from the reaction partner will disappear, providing strong evidence for the formation of the triazole-linked conjugate. nih.govresearchgate.net This disappearance of reactant peaks is a clear and definitive indicator of a successful reaction. rsc.org

Interactive Data Table: Key FTIR Absorption Bands for this compound and Reaction Monitoring

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Significance in this compound Analysis |

| C-O-C Stretch (Ether) | ~1100 | Confirms the presence of the PEG backbone. nih.gov |

| ≡C-H Stretch (Alkyne) | ~3300 | Indicates the terminal alkyne proton. |

| C≡C Stretch (Alkyne) | ~2100-2260 | Confirms the presence of the carbon-carbon triple bond. libretexts.org |

| N₃ Stretch (Azide) | ~2100 | Present in the azide-containing reaction partner; its disappearance indicates conjugation. researchgate.net |

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing polymers like this compound. jenkemusa.com This method separates molecules based on their hydrodynamic volume in solution, allowing for the determination of molecular weight averages (such as number average, Mn, and weight average, Mw) and the polydispersity index (PDI = Mw/Mn). jenkemusa.comlcms.cz

For this compound, GPC/SEC is used to confirm that the molecular weight of the polymer is within the expected range and to assess its purity. A narrow, monomodal peak in the GPC chromatogram indicates a relatively uniform polymer chain length and a low PDI, which is often desirable for biomedical applications to ensure predictable and consistent behavior. nih.gov The quality of PEG standards is crucial for accurate GPC characterization. jenkemusa.com

When this compound is conjugated to another molecule or a nanoparticle, GPC/SEC can be used to verify the successful conjugation. The resulting conjugate will have a larger hydrodynamic volume than the starting this compound, leading to a shift in the elution peak to an earlier retention time (higher apparent molecular weight). researchgate.net The absence of a peak corresponding to the unreacted this compound can indicate a high reaction yield and efficient purification.

Microscopic Techniques for Morphological and Nanostructural Analysis

Microscopic techniques are indispensable for visualizing the morphology and nanostructure of materials incorporating this compound, especially when it is used to functionalize nanoparticles, surfaces, or form hydrogels.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides high-resolution images of materials by transmitting a beam of electrons through an ultrathin specimen. nanocomposix.comnih.gov In the context of this compound conjugates, TEM is frequently used to characterize the size, shape, and dispersion of nanoparticles that have been functionalized with the PEG derivative. nih.govresearchgate.net

For instance, if this compound is used to coat gold or iron oxide nanoparticles, TEM can visualize the inorganic core of the nanoparticles. mdpi.com While the PEG layer itself is often not directly visible due to its low electron density, its presence can be inferred from the spacing between nanoparticles, which prevents their aggregation. scispace.com A well-dispersed sample of nanoparticles in a TEM image is often indicative of a successful surface coating with the hydrophilic PEG chains. nih.gov The size and size distribution of the nanoparticle cores can be accurately measured from TEM micrographs. nih.govscispace.com

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. researchgate.net Unlike electron microscopy, AFM can be performed in air or liquid, making it suitable for characterizing PEGylated surfaces in a more physiologically relevant environment.

When this compound is used to create self-assembled monolayers (SAMs) on a substrate, AFM can be used to assess the uniformity and quality of the coating. harvard.edunih.gov It can reveal details about the surface roughness and the presence of any defects or aggregates. researchgate.net Furthermore, AFM can be used in force spectroscopy mode to probe the mechanical properties of the PEG layer, such as its thickness and compressibility. nih.gov For conjugates involving nanoparticles, AFM can provide three-dimensional information about their shape and size, complementing the two-dimensional projections obtained from TEM. researchgate.net

Environmental Scanning Electron Microscopy (ESEM)

Environmental Scanning Electron Microscopy (ESEM) is a specialized form of scanning electron microscopy that allows for the observation of specimens in a gaseous environment, typically containing water vapor. nih.gov This capability is particularly advantageous for imaging hydrated or insulating samples without the need for conductive coatings or extensive sample preparation that could alter the native structure. nih.govupc.edu

For materials derived from this compound, such as hydrogels, ESEM is an invaluable tool for studying their porous microstructure in a swollen or partially hydrated state. nih.govresearchgate.net The ability to control the humidity and temperature in the sample chamber allows for the direct visualization of the hydrogel's network structure, pore size, and morphology, which are critical parameters influencing its properties for applications like drug delivery. nih.gov This provides a more realistic representation of the material's structure compared to conventional SEM, which requires complete dehydration and can cause the delicate hydrogel network to collapse.

Electrophoretic Light Scattering (ELS) for Zeta Potential Measurements

Electrophoretic Light Scattering (ELS) is a technique utilized to measure the electrophoretic mobility of particles in a dispersion, which is then used to calculate the zeta potential. malvernpanalytical.commalvernpanalytical.comnanofase.eu The fundamental principle involves applying an electric field across the dispersion. Charged particles within the dispersion will migrate towards the electrode of opposite charge. The velocity of this movement is measured by detecting the Doppler shift of a laser beam scattered by the moving particles. nanofase.eu This velocity, or electrophoretic mobility (Ue), is then converted to zeta potential (ζ) using the Henry equation. lsu.edu

The zeta potential is the electric potential at the slipping plane, which is the boundary separating the ions that move with the particle from the bulk dispersant. lsu.edu Its magnitude indicates the electrostatic stability of a colloidal system. malvernpanalytical.comlsu.edu A high positive or negative zeta potential (typically > |30| mV) suggests strong repulsion between particles, leading to a stable, non-aggregating dispersion. Conversely, low zeta potential values imply weaker repulsive forces, which can lead to flocculation or aggregation. lsu.edu

Research on various PEGylated nanoparticles has consistently demonstrated this shielding effect. For instance, the PEGylation of polystyrene nanoparticles increased their zeta potential from a highly negative -41 mV to a near-neutral -4 mV. nih.gov Similarly, PEGylated PLGA (poly(lactic-co-glycolic acid)) nanoparticles showed a reduction in negative surface charge from -26.2 mV to a range of -2.8 mV to -9.3 mV, depending on the PEG concentration. nih.gov This change is crucial as a near-neutral surface charge can help PEGylated systems avoid rapid clearance by the immune system. For conjugates of this compound, ELS would be employed to confirm the success of surface modification and to assess the stability of the resulting formulation in a liquid medium.

| Nanoparticle System | Zeta Potential (Unmodified) | Zeta Potential (PEGylated) | Reference |

|---|---|---|---|

| Polystyrene (PS) | -41 mV | -4 mV | nih.gov |

| Poly(lactic-co-glycolic acid) (PLGA) | -26.2 mV | -2.8 mV to -9.3 mV | nih.gov |

| Arginine-based PEA (8R6) | +23.14 mV | -12.06 mV (after HSA treatment) | mdpi.com |

| PLGA-PEG-Mannosamine | -31 mV to -17 mV | -17.9 mV | researchgate.net |

Differential Scanning Calorimetry (DSC) for Thermal Transition Studies

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal transitions of a material upon heating or cooling. pslc.ws The method involves heating both a sample and an inert reference in separate pans at a controlled rate. The instrument measures the difference in heat flow required to maintain both the sample and the reference at the same temperature. youtube.com This differential heat flow is plotted against temperature, generating a thermogram that reveals thermal events like the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). youtube.comnih.gov

The glass transition (Tg) appears as a step-like change in the heat capacity, reflecting the transition from a rigid, glassy state to a more flexible, rubbery state in amorphous regions of the polymer. nih.govtainstruments.com Crystallization is an exothermic process, appearing as a downward peak, while melting is an endothermic process that shows as an upward peak on the DSC plot. pslc.wsyoutube.com

For this compound and its conjugates, DSC provides valuable information about their thermal stability and physical state. Polyethylene glycol (PEG) itself exhibits distinct thermal properties that depend on its molecular weight. researchgate.net DSC analysis of various PEGs shows that melting temperatures typically increase with molecular weight, with common PEGs like PEG 6000 having a melting point around 60°C. researchgate.net

When this compound is conjugated to other molecules, such as proteins or polymers, DSC can be used to assess how the conjugation affects the thermal properties of the parent molecules. For example, studies on PEGylated alpha-1 antitrypsin showed that while PEGylation did not significantly alter the protein's thermodynamic stability or unfolding transitions, it did reduce the protein's tendency to aggregate when heated. nih.gov DSC can detect these changes in thermal behavior, providing insight into the stability of the conjugate. The analysis of an this compound conjugate would involve monitoring for shifts in the melting or glass transition temperatures of the components, which can indicate interactions between the PEG moiety and the conjugated molecule.

| PEG Sample | Melting Peak Temperature (Tm) | Melting Enthalpy (Hm) | Reference |

|---|---|---|---|

| PEG 4000 | 332.9 K (59.75°C) | 193.3 J/g | |

| PEG 6000 | 333.0 K (59.85°C) | 196.4 J/g | |

| PEG 8000 | 334.3 K (61.15°C) | 198.5 J/g | |

| PEG 10000 | 335.5 K (62.35°C) | 213.6 J/g | |

| PEG 20000 | 336.7 K (63.55°C) | 207.5 J/g |

Fluorescence Spectroscopy for Aggregation Behavior and Critical Micelle Concentration Determination

Fluorescence spectroscopy is a highly sensitive technique used to study the aggregation behavior of amphiphilic molecules and to determine their critical micelle concentration (CMC). nih.govmdpi.com The CMC is the concentration at which surfactant or amphiphilic polymer molecules self-assemble to form micelles in a solution. mdpi.com This technique often employs a fluorescent probe, such as pyrene, whose spectral properties are sensitive to the polarity of its microenvironment. nih.govacs.org

In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene preferentially partitions into the nonpolar, hydrophobic core of the newly formed micelles. This change in the microenvironment causes a distinct shift in the pyrene fluorescence emission spectrum. Specifically, the ratio of the intensity of the first vibronic peak (I1) to the third peak (I3) is monitored. A decrease in the I1/I3 ratio indicates that the pyrene has moved into a more hydrophobic environment, signaling micelle formation. The CMC is determined by plotting the I1/I3 ratio against the logarithm of the amphiphile concentration and identifying the inflection point. mdpi.com

While the this compound molecule itself is small and hydrophilic and will not form micelles, conjugates of this compound with a hydrophobic molecule (e.g., a lipid, a hydrophobic polymer block, or a peptide) can create an amphiphilic structure. Fluorescence spectroscopy would be the standard method to characterize the self-assembly of these conjugates in an aqueous solution. For example, a study on a fluorescent amphiphilic PEG-peptide conjugate determined its CMC to be 0.051 mg/mL using a pyrene fluorescence assay. nih.gov This technique would allow researchers to understand the concentration at which this compound conjugates begin to form aggregates, which is vital for applications in drug delivery where micelles are used as carriers.

Future Directions and Emerging Research Avenues for Mpeg2 Propyne

Exploration of Novel Alkyne-Based Bioorthogonal Reactions

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The terminal alkyne of mPEG2-Propyne is a key functional group for such reactions. nih.govnih.gov While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are the most prominent bioorthogonal reactions involving alkynes, future research is directed towards expanding the toolkit of alkyne-based bioorthogonal reactions. nih.govnih.gov

One emerging area is the development of novel catalytic systems for azide-alkyne cycloadditions. For instance, silver-catalyzed azide-alkyne cycloaddition (Ag-AAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offer alternative reaction pathways, with RuAAC providing access to 1,5-triazoles instead of the 1,4-triazoles formed in CuAAC. wikipedia.org The exploration of these alternative catalytic systems with this compound could lead to the synthesis of novel polymer architectures and bioconjugates with unique properties.

Furthermore, research into other copper-catalyzed reactions of terminal alkynes, such as the Glaser-Hay coupling, could open new avenues for creating polymers with diyne linkages. researchgate.net The development of bioorthogonal versions of these reactions would be a significant advancement. Another area of interest is the copper-free Sonogashira coupling, which provides a method for forming carbon-carbon bonds under mild conditions. researchgate.net Adapting such reactions for use in biological systems with this compound would significantly broaden the scope of bioorthogonal chemistry.

A summary of current and potential future bioorthogonal reactions involving terminal alkynes like that in this compound is presented below.

| Reaction Name | Catalyst | Key Feature | Potential Future Direction with this compound |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | Forms 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov | Development of more biocompatible copper catalysts and ligands. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None (strain-promoted) | Copper-free, highly bioorthogonal. nih.govacs.org | Design of novel strained alkynes that react efficiently with the terminal alkyne of this compound. |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ruthenium | Forms 1,5-disubstituted 1,2,3-triazoles. wikipedia.org | Exploration of RuAAC for the synthesis of novel this compound-containing polymers with distinct linkage isomers. |

| Silver-Catalyzed Azide-Alkyne Cycloaddition (Ag-AAC) | Silver(I) | Alternative to copper catalysis for forming 1,4-triazoles. wikipedia.org | Investigation of Ag-AAC for bioorthogonal applications where copper toxicity is a concern. |

| Glaser-Hay Coupling | Copper | Forms symmetric diynes. researchgate.net | Development of bioorthogonal Glaser-Hay coupling for creating diyne-linked polymers in biological systems. |

| Sonogashira Coupling | Palladium and Copper | Forms carbon-carbon bonds between alkynes and aryl or vinyl halides. researchgate.net | Development of copper-free and biocompatible Sonogashira coupling for in-vivo crosslinking of this compound-functionalized molecules. |

Integration with Stimuli-Responsive Polymer Design

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to small changes in their environment. wordpress.com These stimuli can include temperature, pH, light, and redox potential. The integration of this compound into stimuli-responsive polymer design is a promising area of research with potential applications in drug delivery and diagnostics. acs.orgnih.gov

Future research will likely focus on using the alkyne group of this compound as a versatile handle for "clicking" stimuli-responsive moieties onto a polymer backbone. For example, a polymer could be synthesized with pendant this compound units, and then a pH-sensitive molecule with an azide (B81097) group could be attached via CuAAC. This would create a polymer that changes its solubility or conformation in response to changes in pH.

Another avenue of exploration is the incorporation of this compound into dual-responsive systems. rsc.orgmdpi.comnih.gov For instance, a block copolymer could be synthesized where one block is temperature-responsive and the other block is functionalized with this compound. The alkyne groups could then be used to attach a redox-sensitive component, creating a material that responds to both temperature and the intracellular redox environment. nih.gov The development of such multi-responsive systems is highly sought after for targeted drug delivery applications, where the polymer can navigate to a specific location in the body and then release its payload in response to a specific combination of stimuli. bioengineer.org

Computational Modeling and Theoretical Predictions for this compound Systems

Computational modeling has become an indispensable tool in polymer chemistry for predicting material properties and understanding reaction mechanisms. mdpi.com For this compound, computational modeling can provide valuable insights into its reactivity and behavior in complex systems. Future research in this area will likely focus on several key aspects.

One area of focus will be the use of quantum mechanical (QM) methods to predict the reaction kinetics of the alkyne group in this compound with various reaction partners. chemrxiv.org This can help in the design of new bioorthogonal reactions with enhanced reaction rates and selectivity. By understanding the electronic structure of the alkyne and its transition states in different reactions, researchers can rationally design better reaction partners and catalysts.

Molecular dynamics (MD) simulations will also play a crucial role in understanding the behavior of this compound-containing polymers in biological environments. MD simulations can be used to study the conformation of these polymers, their interactions with water and biomolecules, and their self-assembly into nanoparticles. nih.gov This information is critical for designing effective drug delivery systems and other biomedical applications.

Furthermore, machine learning (ML) approaches are emerging as powerful tools for predicting chemical reactivity. europa.eu By training ML models on large datasets of reaction data, it may be possible to predict the outcome of reactions involving this compound with high accuracy. This could significantly accelerate the discovery and optimization of new synthetic routes for this compound-based materials.

Development of this compound in Advanced Manufacturing Techniques (e.g., 3D Printing of Functional Polymers)

Three-dimensional (3D) printing has emerged as a transformative technology for the fabrication of complex structures with customized geometries. frontiersin.org In the field of materials science, 3D printing is being used to create functional polymers for a wide range of applications, including tissue engineering and soft robotics. rsc.orgnih.gov The incorporation of this compound into 3D printing inks, or "bioinks," is a promising future direction. biochempeg.com

The alkyne group of this compound can be utilized in several ways in 3D printing. It can serve as a reactive handle for cross-linking the polymer chains during the printing process, which is essential for creating stable 3D structures. acs.org For example, a bioink could be formulated with an this compound-containing polymer and an azide-functionalized cross-linker. Upon printing, the two components could be reacted together using a light-activated click reaction to solidify the structure. researchgate.net

Moreover, the alkyne groups can be used for post-printing functionalization of the 3D-printed object. nih.gov A scaffold could be printed with a material containing this compound, and then bioactive molecules, such as peptides or growth factors, could be attached to the surface of the scaffold via click chemistry. This would allow for the creation of bioactive scaffolds that can promote tissue regeneration. rsc.org The versatility of the alkyne group makes this compound a valuable component for the development of the next generation of advanced materials for 3D printing. chemrxiv.org

Synergistic Combinations with Other Polymerization and Functionalization Strategies

The true potential of this compound can be realized through its synergistic combination with other advanced polymerization and functionalization techniques. rsc.orgugent.betaylorfrancis.com One of the most promising combinations is with reversible addition-fragmentation chain-transfer (RAFT) polymerization. mdpi.comnih.gov RAFT is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity. researchgate.net

By using a chain transfer agent that contains an alkyne group, or by using a monomer functionalized with this compound, it is possible to synthesize polymers with terminal or pendant alkyne groups, respectively. mdpi.com These alkyne groups can then be used for subsequent functionalization via click chemistry. nih.gov This combination of RAFT polymerization and click chemistry provides a powerful platform for the synthesis of complex polymer architectures, such as block copolymers, star polymers, and polymer brushes, with a high degree of control over their structure and functionality. mdpi.com

Another synergistic strategy involves the combination of this compound with other click chemistry reactions. For example, a polymer could be synthesized with both alkyne and thiol groups. The alkyne groups could be reacted with azides via CuAAC, while the thiol groups could be reacted with enes via a thiol-ene reaction. This orthogonal reactivity would allow for the introduction of multiple different functionalities onto the same polymer chain in a controlled manner. nih.gov Such strategies will be crucial for the development of highly functional and sophisticated polymeric materials for a variety of applications.

Q & A

Q. How can multi-omics data integration elucidate this compound’s off-target effects in cellular studies?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways. Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) to prioritize off-target candidates. Validate with CRISPR-Cas9 knockouts of implicated genes. Address batch effects via ComBat normalization or surrogate variable analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.